N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-((5-Benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is an oxalamide derivative characterized by a thiophene ring substituted with a benzoyl group at the 5-position and a 2-methoxyethyl side chain. The benzoylthiophene moiety may enhance binding affinity through π-π interactions, while the methoxyethyl group could improve solubility and metabolic stability compared to bulkier substituents .
Properties
IUPAC Name |
N'-[(5-benzoylthiophen-2-yl)methyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-10-9-18-16(21)17(22)19-11-13-7-8-14(24-13)15(20)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKICZBPIXBIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structure that may contribute to its interactions with biological targets, leading to various therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.44 g/mol. The presence of the benzoylthiophene moiety and the oxalamide linkage is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.44 g/mol |
| CAS Number | 1798023-33-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties through various mechanisms:
- Enzyme Inhibition : The oxalamide moiety may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound can bind to receptors, potentially modulating signaling pathways associated with pain, inflammation, or cancer cell proliferation.
Biological Activity Studies
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.
Anticancer Properties
In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Preliminary research suggests that this compound may reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial potential.
-
Anticancer Evaluation :
- In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
- Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
-
Anti-inflammatory Study :
- In a murine model of acute inflammation, administration of the compound significantly reduced paw edema by 45% compared to the control group.
Comparison with Similar Compounds
Key Differences :
- other viral targets).
- The methoxyethyl group may offer better solubility than the hydroxyethyl or chlorophenyl groups in analogs .
Antimicrobial Oxalamides with Cyclic Imides
Compounds GMC-1 to GMC-5 () incorporate isoindoline-1,3-dione moieties and halogenated aryl groups:
Activity Comparison :
- The target compound’s benzoyl group may enhance membrane permeability vs. halogenated aryl groups in GMC derivatives, though antimicrobial efficacy data are unavailable for direct comparison .
Umami Flavor Compounds: S336 and S5456
Divergence from Target Compound :
Cytochrome P450-Activated Inhibitors
- Compound 16 (): N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide inhibits stearoyl-CoA desaturase. The hydroxybenzoyl group may facilitate CYP4F11 activation, unlike the target compound’s non-hydroxylated benzoyl group .
- Compound 115 (): N1-(4-chlorophenyl)-N2-(4-hydroxybenzyl)oxalamide shows ^1H NMR shifts (δ 10.78 ppm for NH), suggesting strong hydrogen bonding, a feature less prominent in the methoxyethyl-substituted target compound .
Data Table: Structural and Functional Comparison
Key Research Findings and Contradictions
- Antiviral vs. Flavor Applications : While HIV-targeting oxalamides (e.g., Compound 13) prioritize steric bulk for binding affinity, flavor compounds (e.g., S336) emphasize low toxicity and metabolic stability, illustrating structure-activity trade-offs .
- Substituent Impact on CYP Inhibition : The methoxyethyl group in the target compound may reduce CYP interactions compared to S5456’s dimethoxybenzyl group, which shows moderate CYP3A4 inhibition .
- Contradiction in Bioactivity : Halogenated aryl groups (e.g., 4-chlorophenyl in GMC-3) enhance antimicrobial activity but may increase toxicity risks compared to the target compound’s benzoylthiophene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
